![molecular formula C15H14ClNS B14228172 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-89-6](/img/structure/B14228172.png)
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with the molecular formula C15H14ClNS. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethynyl group attached to a 3-methylsulfanylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The pyridine ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
科学的研究の応用
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine: The base compound without the hydrochloride salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrobromide: A similar compound with a different halide salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydroiodide: Another variant with a different halide salt.
Uniqueness
The hydrochloride salt form of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine is unique due to its specific physicochemical properties, such as solubility and stability, which can influence its reactivity and applications in research and industry.
特性
CAS番号 |
823198-89-6 |
|---|---|
分子式 |
C15H14ClNS |
分子量 |
275.8 g/mol |
IUPAC名 |
2-methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13NS.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
InChIキー |
ZVWHXBYHTKFFOY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)SC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
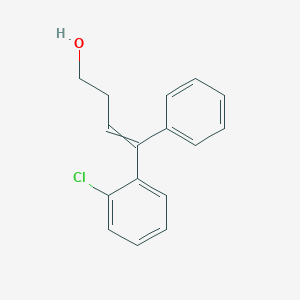
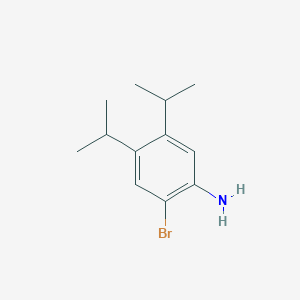

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
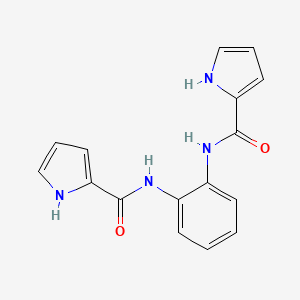
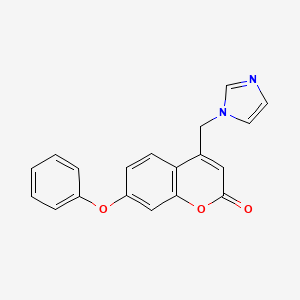
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
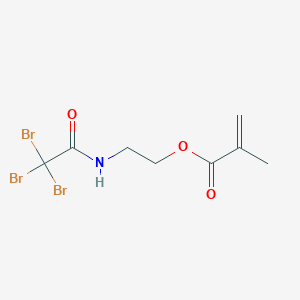
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
